3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine
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Overview
Description
3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine is a chemical compound with the molecular formula C7H5BrN4 and a molecular weight of 225.05 g/mol . This compound is characterized by the presence of a bromine atom at the 3-position of the pyridine ring and a 4H-1,2,4-triazol-4-yl group at the 5-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine typically involves the bromination of 5-(4H-1,2,4-triazol-4-yl)pyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3-position. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial process may also involve additional purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and coordination polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and form coordination complexes, which can then participate in various biochemical and chemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine
- 3,5-bis(1′,2′,4′-triazol-1′-yl)pyridine
- 4-methyl-4H-1,2,4-triazole-3-thiol
Uniqueness
3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, where it can be used to develop new materials, catalysts, and therapeutic agents .
Properties
Molecular Formula |
C7H5BrN4 |
---|---|
Molecular Weight |
225.05 g/mol |
IUPAC Name |
3-bromo-5-(1,2,4-triazol-4-yl)pyridine |
InChI |
InChI=1S/C7H5BrN4/c8-6-1-7(3-9-2-6)12-4-10-11-5-12/h1-5H |
InChI Key |
NFLKBLHZVPTLSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)N2C=NN=C2 |
Origin of Product |
United States |
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